molecular formula C7H6ClFN2 B1487709 3-Chloro-2-fluorobenzamidine CAS No. 1260876-45-6

3-Chloro-2-fluorobenzamidine

Cat. No.: B1487709
CAS No.: 1260876-45-6
M. Wt: 172.59 g/mol
InChI Key: RFPPSHOTEFAIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluorobenzamidine is a chemical compound with the molecular formula C7H6ClFN2. It is an organic compound that contains both chlorine and fluorine atoms attached to a benzamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorobenzamidine typically involves the reaction of 3-chloro-2-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed reaction, where the nitrile group is converted to an amidine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorobenzamidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-fluorobenzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

    3-Chloro-2-fluorobenzonitrile: A precursor in the synthesis of 3-Chloro-2-fluorobenzamidine.

    2-Chloro-3-fluorobenzamidine: A structural isomer with similar properties but different reactivity.

    3-Chloro-4-fluorobenzamidine: Another isomer with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the benzamidine moiety makes it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

3-chloro-2-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPSHOTEFAIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-fluorobenzamidine
Reactant of Route 2
3-Chloro-2-fluorobenzamidine
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3-Chloro-2-fluorobenzamidine
Reactant of Route 4
3-Chloro-2-fluorobenzamidine
Reactant of Route 5
3-Chloro-2-fluorobenzamidine
Reactant of Route 6
3-Chloro-2-fluorobenzamidine

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